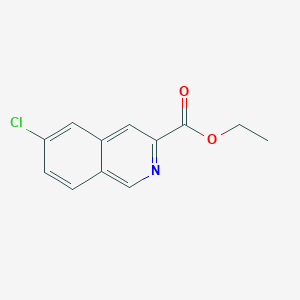

Ethyl 6-chloroisoquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloroisoquinoline-3-carboxylate typically involves the reaction of 6-chloroisoquinoline with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-chloroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of substituted isoquinoline derivatives.

Reduction: Formation of alcohol or amine derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Applications De Recherche Scientifique

Ethyl 6-chloroisoquinoline-3-carboxylate has several applications in scientific research, including:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.

Chemical Synthesis: Utilized as a building block in the synthesis of more complex organic molecules

Mécanisme D'action

The mechanism of action of ethyl 6-chloroisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 6-methoxyisoquinoline-3-carboxylate

- Ethyl 6-bromoisoquinoline-3-carboxylate

- Ethyl 6-fluoroisoquinoline-3-carboxylate

Uniqueness

Ethyl 6-chloroisoquinoline-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Activité Biologique

Ethyl 6-chloroisoquinoline-3-carboxylate is a derivative of isoquinoline, a bicyclic compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chloro substituent at the 6-position and an ethyl carboxylate group at the 3-position of the isoquinoline ring. The molecular formula is C11H10ClNO2 with a molecular weight of approximately 229.66 g/mol. The presence of the chlorine atom is significant as it influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors:

- Target Enzymes : Similar compounds have shown affinity for various enzymes involved in metabolic pathways, potentially inhibiting their function and leading to cell death.

- Biochemical Pathways : It is hypothesized that this compound disrupts essential cellular processes by interfering with protein synthesis or nucleic acid metabolism, akin to other quinoline derivatives .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is likely well-absorbed and distributed throughout the body. Metabolism occurs predominantly in the liver, with excretion primarily via urine. Such properties are typical for compounds in this class, enhancing their potential as therapeutic agents.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment .

- Anticancer Potential : Like many isoquinoline derivatives, this compound may possess selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The specific mechanisms involved are still under investigation but may include apoptosis induction through mitochondrial pathways .

- Animal Models : Although detailed dosage effects in animal models have not been extensively reported, related quinoline derivatives have shown promising results in preclinical trials, indicating potential efficacy in vivo.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other halogenated isoquinoline derivatives. Below is a comparison table highlighting key differences:

| Compound | Halogen Type | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | Chlorine | Antimicrobial, Anticancer | Moderate |

| Ethyl 6-bromoisoquinoline-3-carboxylate | Bromine | Antimicrobial | Higher |

| Ethyl 6-fluoroisoquinoline-3-carboxylate | Fluorine | Anticancer | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-chloroisoquinoline-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step condensation and cyclization reactions. For example, a method involving phenethylamine derivatives and carbonyl compounds under catalytic conditions (e.g., piperidine) achieves cyclization to form the isoquinoline core . Heating at 453 K with diethyl malonate and monitoring via TLC ensures reaction completion, followed by purification via silica-gel chromatography . Yield optimization requires precise control of stoichiometry, solvent selection (e.g., ethyl acetate for extraction), and temperature gradients.

Q. How can the purity and structural integrity of synthesized this compound be validated?

Purity is confirmed using HPLC or GC-MS, while structural validation employs 1H-NMR, 13C-NMR, and FT-IR spectroscopy. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides definitive confirmation of molecular geometry. For example, C–H bond lengths in the crystal structure (0.93–0.97 Å) and displacement parameters (Uiso) are critical for assessing refinement accuracy .

Q. What are the key physicochemical properties influencing its reactivity in medicinal chemistry applications?

The electron-withdrawing chloro and ester groups enhance electrophilicity at the 3-carboxylate position, facilitating nucleophilic substitutions. Solubility in polar aprotic solvents (e.g., DMSO) and stability under acidic/basic conditions are determined via pH-dependent UV-Vis spectroscopy .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for derivatives of this compound?

SC-XRD analysis using SHELX software (e.g., SHELXL for refinement) provides bond angles and torsion angles critical for mechanistic validation. For instance, the dihedral angle between the quinoline and phenyl rings in derivatives (e.g., 176.16° in Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate) clarifies steric effects and regioselectivity . Discrepancies between computational (DFT) and experimental bond lengths can guide mechanistic revisions .

Q. What methodologies address contradictory biological activity data across analogs of this compound?

Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing chloro with trifluoromethyl ) and comparative bioassays. For example, IC50 values in enzyme inhibition assays should be normalized to lipophilicity (logP) and electronic parameters (Hammett constants). Contradictions may arise from assay conditions (e.g., buffer pH affecting compound stability), necessitating orthogonal validation via SPR or ITC .

Q. How can computational tools enhance the design of this compound-based inhibitors?

Molecular docking (AutoDock/Vina) and MD simulations predict binding affinities to target proteins (e.g., kinases). Electrostatic potential maps derived from DFT calculations (Gaussian09) identify nucleophilic/electrophilic hotspots, guiding functionalization at the 6-chloro or 3-carboxylate positions . QSAR models incorporating topological polar surface area (TPSA) and molar refractivity improve pharmacokinetic predictions .

Q. Critical Analysis of Contradictions

- Stereochemical Assignments : Discrepancies in NOESY data vs. XRD torsion angles may arise from dynamic effects in solution. Use variable-temperature NMR to resolve .

- Biological Activity : Inconsistent IC50 values across studies may reflect differences in cell lines (e.g., HEK293 vs. HeLa). Standardize assays using WHO-recommended protocols .

Propriétés

IUPAC Name |

ethyl 6-chloroisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXGWNMRTBTPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=CC(=CC2=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.